molecular formula C10H10N2O2 B1451544 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 6595-00-2

1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No. B1451544
CAS RN: 6595-00-2
M. Wt: 190.2 g/mol
InChI Key: PAHCNWPMLGFQKJ-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid is a compound with the molecular weight of 190.2 . The IUPAC name for this compound is 1,2-dimethyl-1H-benzimidazole-6-carboxylic acid .


Synthesis Analysis

Imidazole, the core structure of this compound, can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . There are also other synthetic routes for imidazole and its derivatives . For instance, a Pd-catalyzed N-arylation and a Cu-catalyzed C–H functionalization/C–N bond formation process can be used for the synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives .


Molecular Structure Analysis

The molecular structure of 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid consists of three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole, the core structure of this compound, is amphoteric in nature, meaning it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid is a solid substance . It has a molecular weight of 190.2 . The compound is highly soluble in water and other polar solvents .

Scientific Research Applications

Therapeutic Potential

Imidazole-containing compounds, such as the ones , have shown a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . The derivatives of these compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Antimicrobial Activity

Some 2-substituted-1H-benzimidazole derivatives have shown good antibacterial and antifungal activities . This suggests that the compounds could potentially be used in the development of new antimicrobial drugs.

Synthesis of Functional Molecules

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Accelerated Microdroplet Synthesis

The compounds could potentially be used in the accelerated microdroplet synthesis of benzimidazoles . This process involves aromatic-1,2-diamines and carboxylic acids in a metal-free environment with no requirement of the addition of a base to complete the product formation .

Chemoselective Esterification of Carboxylic Acids

One of the compounds , 1H-Imidazole-1-carboxylic acid-3-butenyl ester, has been used as a reagent in the chemoselective esterification of carboxylic acids .

Development of Novel Drugs

Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies . They are extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses which are antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine, as well as used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .

properties

IUPAC Name

2,3-dimethylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-11-8-4-3-7(10(13)14)5-9(8)12(6)2/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHCNWPMLGFQKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663574
Record name 1,2-Dimethyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid

CAS RN

6595-00-2
Record name 1,2-Dimethyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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